ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties.
Preparation Methods
The synthesis of ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with various reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Some thiophene derivatives are used in the development of pharmaceuticals for various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as inhibitors of certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxylate derivatives: These compounds have similar structures but different substituents, leading to varied biological and chemical properties
Properties
IUPAC Name |
ethyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-2-24-19(21)17-18(16(13-25-17)14-9-5-3-6-10-14)26(22,23)20-15-11-7-4-8-12-15/h3-13,20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVVNWDUDUKMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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